4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the cyclopropyl and piperidinyl groups can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may bind to DNA or proteins, influencing their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil)
Uniqueness: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H21Cl2N3 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C13H19N3.2ClH/c1-9-8-12(10-2-3-10)16-13(15-9)11-4-6-14-7-5-11;;/h8,10-11,14H,2-7H2,1H3;2*1H |
InChI Key |
ZIQPCXAVDNATLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C3CC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.